molecular formula C11H17NO3 B8319291 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

Cat. No. B8319291
M. Wt: 211.26 g/mol
InChI Key: PWXMOQHBDBOAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 4-hydroxy-1-azabicyclo[3.3.1]non-3-ene-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-7-12-5-3-4-8(6-12)10(9)13/h8,13H,2-7H2,1H3

InChI Key

PWXMOQHBDBOAKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2CCCN(C2)C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tert-BuOK (505 mg, 4.5 mmol) in anhydrous toluene (4.5 mL) was refluxed (1 h) and then an anhydrous toluene solution (1.5 mL) of 15a (386 mg, 1.5 mmol) was added (20 min) and the reaction mixture was refluxed for an additional 3 h, and then cooled. EtOH (2 mL) was added, and the reaction was filtered (Celite pad) and concentrated in vacuo. The residue was purified by PTLC (5% MeOH—CHCl3) to give 4 (127 mg, 40%) as a yellow oil: Rf 0.21 (5% MeOH—CHCl3); IR (neat) 2932, 2857, 1656, 1292, 1207 cm−1; 1H NMR (CDCl3, 500 MHz) δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.55-1.64 (m, 2H, C(7)H2), 1.65-1.73 (m, 1H), C(6)HH′), 1.84-1.86 (m, 1H, C(6)HH′), 2.19 (br s, 1H, C(5)H), 2.89 (d, J=13.0 Hz, 1H), C(9)HH′), 2.90-2.96 (m, 2H, C(8)H2), 2.96 (d, J=13.0 Hz, 1H, C(9)HH′), 3.24 (d, J=16.8 Hz, 1H, C(2)HH′), 3.73 (d, J=16.8 Hz, 1H, C(2)HH′), 4.17 (q, J=7.1 Hz, 2H, CH2CH3), 11.83 (br s, 1H, C(4)OH), the 1H NMR assignments were consistent with the COSY spectrum; 13C NMR (CDCl3, 150 MHz) 14.2 (CH2CH3), 19.1 (C(7)), 26.6 (C(6)), 32.2 (C(5)), 49.5 (C(2)), 51.4 (C(9)), 55.2 (C(8)), 60.2 (CH2CH3), 99.3 (C(3)), 170.6 (C(O)), 172.1 (C(4) ppm, the assignments were consistent with the DEPT, HMQC and HMBC spectra; MS (+CI) 212 [M+1]+; Mr (+CI) 212.128 08 [M+1]+ (calcd for C11H18NO3 212.128 67). Anal. (C11H17NO3): C, H, N.
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
386 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.